molecular formula C8H17NO3S B1601154 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide CAS No. 59801-41-1

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1601154
CAS No.: 59801-41-1
M. Wt: 207.29 g/mol
InChI Key: STKAHXPYHDVHGO-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a thiomorpholine ring and a hydroxybutyl group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with 4-hydroxybutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process may also include purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiomorpholine derivatives.

Scientific Research Applications

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Thiomorpholine derivatives: These compounds share the thiomorpholine ring but may have different substituents.

  • Hydroxybutyl derivatives: These compounds contain the hydroxybutyl group but may have different core structures.

The uniqueness of this compound lies in its combination of the thiomorpholine ring and the hydroxybutyl group, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c10-6-2-1-3-9-4-7-13(11,12)8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKAHXPYHDVHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489120
Record name 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59801-41-1
Record name 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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